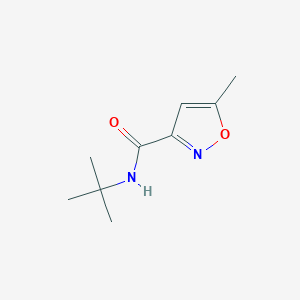![molecular formula C13H12FNO2S2 B5782601 4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)
4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is also known as FMTS and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of FMTS involves the inhibition of specific enzymes and proteins in the body. FMTS has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. FMTS also inhibits the activity of thioredoxin reductase, an enzyme that plays a role in the regulation of cellular redox balance. By inhibiting these enzymes, FMTS disrupts cellular processes that are essential for the survival of cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
FMTS has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMTS has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, FMTS has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. FMTS has also been shown to have an effect on the immune system, enhancing the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
FMTS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. FMTS has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, FMTS has some limitations as well. It is a relatively new compound, and its full range of effects and potential applications are not yet fully understood. Additionally, FMTS has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of FMTS. One potential direction is the development of FMTS-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of FMTS and its potential applications in the pharmaceutical industry. Additionally, studies are needed to optimize the synthesis of FMTS and improve its yield. Finally, studies are needed to explore the potential of FMTS in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. The synthesis of FMTS involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylthiophenol in the presence of a base. FMTS has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. FMTS has the potential to be developed into a new class of drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of FMTS involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylthiophenol in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure FMTS. The yield of FMTS can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of reactants.
Scientific Research Applications
FMTS has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. FMTS has also been studied for its potential use as an anti-inflammatory agent and a treatment for asthma. Additionally, FMTS has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-fluoro-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S2/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCYJKDOELVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)